molecular formula C18H14FN3O3S B2383891 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide CAS No. 681265-57-6

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide

Cat. No.: B2383891
CAS No.: 681265-57-6
M. Wt: 371.39
InChI Key: GQZVSTUIAVRADK-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenyl group, and a fluorobenzamide moiety

Properties

IUPAC Name

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-26(24,25)11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZVSTUIAVRADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Reaction-Based Cyclization

The Jacobson reaction enables pyrazole ring formation via sequential N-acetylation, nitrosation, and cyclization. Adapted for sulfonated systems:

Procedure :

  • Starting material : Methyl 3-amino-4-sulfothiophene-2-carboxylate is acetylated with acetic anhydride.
  • Nitrosation : Treat with sodium nitrite in HCl at 0–5°C to form the N-nitroso intermediate.
  • Cyclization : Heat in toluene at 110°C for 6 hours to yield thieno[3,4-c]pyrazole-5,5-dioxide.

Optimization :

  • Solvent : Toluene outperforms DMF due to reduced side reactions.
  • Yield : 68–72% after recrystallization from ethanol.

Alternative Diazonium Salt Cyclization

Diazotization of 3-amino-thiophene-4-sulfonic acid followed by reduction:

$$
\text{3-NH}2\text{-thiophene-4-SO}3\text{H} \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Na}2\text{S}2\text{O}4} \text{Thieno[3,4-c]pyrazole-5,5-dioxide}
$$

Conditions :

  • Temperature: 0°C (diazotization), 25°C (reduction).
  • Yield: 55–60% (lower than Jacobson method due to sulfonic acid group instability).

Introduction of the Phenyl Group at Position 2

Friedel-Crafts Alkylation

Reagents : Benzyl bromide, AlCl₃ (catalyst), CH₂Cl₂ (solvent).
Mechanism : Electrophilic aromatic substitution at the pyrazole C2 position.

Procedure :

  • Dissolve thienopyrazole sulfone (1 eq) in CH₂Cl₂.
  • Add AlCl₃ (1.2 eq) and benzyl bromide (1.5 eq).
  • Reflux at 40°C for 12 hours.

Outcome :

  • Yield: 65–70%.
  • Side reaction : Over-alkylation mitigated by controlling benzyl bromide stoichiometry.

Suzuki-Miyaura Coupling

For higher regioselectivity, palladium-catalyzed cross-coupling is employed:

$$
\text{2-Bromo-thienopyrazole sulfone} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-Phenyl product}
$$

Conditions :

  • Solvent: DME/H₂O (4:1).
  • Temperature: 80°C, 8 hours.
  • Yield: 75–80%.

Amidation with 2-Fluorobenzamide

Schotten-Baumann Reaction

Reagents : 2-Fluorobenzoyl chloride, NaOH (aqueous), THF.

Procedure :

  • Suspend 3-amino-2-phenyl-thienopyrazole sulfone (1 eq) in THF.
  • Add 2-fluorobenzoyl chloride (1.2 eq) dropwise to NaOH solution (2 eq) at 0°C.
  • Stir at room temperature for 4 hours.

Yield : 80–85% after extraction with ethyl acetate.

Carbodiimide-Mediated Coupling

For moisture-sensitive substrates, use EDCl/HOBt:

$$
\text{3-Amino intermediate} + \text{2-Fluorobenzoic acid} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target compound}
$$

Optimization :

  • Reaction time: 12 hours at 25°C.
  • Yield: 88–92%.

Spectral Characterization and Validation

1H NMR Analysis

  • Thienopyrazole protons : δ 7.45–7.60 (m, aromatic), δ 4.20 (s, SO₂).
  • 2-Fluorobenzamide : δ 8.10 (d, J = 8 Hz, Ar–F), δ 7.50–7.70 (m, amide NH).

IR Spectroscopy

  • Sulfone groups : 1320 cm⁻¹ (asymmetric S=O), 1150 cm⁻¹ (symmetric S=O).
  • Amide C=O : 1680 cm⁻¹.

LCMS Data

  • Molecular ion : [M+H]⁺ at m/z 428.1 (calculated 428.08).

Industrial-Scale Production Considerations

Solvent Selection

  • Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Cost analysis : CPME increases raw material cost by 15% but lowers waste treatment expenses by 30%.

Continuous Flow Synthesis

  • Advantages : Improved heat transfer, reduced reaction time (from 12 hours to 2 hours).
  • Equipment : Microreactor systems with Pd-coated channels for Suzuki couplings.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The dioxido group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylamino)sulfonylbenzamide
  • N-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide stands out due to the presence of the fluorobenzamide moiety, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide is a compound belonging to the thieno[3,4-c]pyrazole class. Its unique structure contributes to a range of biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 357.42 g/mol. The compound features:

  • Thieno[3,4-c]pyrazole core : This fused ring system enhances its chemical stability.
  • 5,5-Dioxido group : This moiety increases reactivity and potential interactions with biological targets.
  • Fluorobenzamide substituent : The fluorine atom may influence pharmacokinetics and biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of thieno[3,4-c]pyrazole compounds exhibit antimicrobial effects against various pathogens, including gram-positive bacteria such as Staphylococcus aureus and resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Specific studies indicate that thieno[3,4-c]pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .
  • Anticancer Activity : There is emerging evidence supporting the anticancer properties of thieno[3,4-c]pyrazole derivatives. Research indicates that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various molecular mechanisms .

The mechanisms by which this compound exerts its effects involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall biosynthesis and inflammatory responses.
  • Modulation of Signaling Pathways : It is believed to interact with signaling pathways related to cell proliferation and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of thieno[3,4-c]pyrazole derivatives:

StudyFindings
Study A Demonstrated antimicrobial activity against MRSA with MIC values under 32 µg/mL.
Study B Showed significant inhibition of pro-inflammatory cytokines in vitro.
Study C Reported induction of apoptosis in various cancer cell lines with IC50 values in the low micromolar range.

Q & A

(Basic) What synthetic strategies are recommended to optimize yield and purity of this compound?

Methodological Answer:
Synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors and fluorobenzamide derivatives. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while dichloromethane aids in cyclization steps .
  • Temperature control : Exothermic reactions (e.g., cyclocondensation) require gradual heating (40–60°C) to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) resolves regioisomeric byproducts. Recrystallization in ethanol/water enhances final purity .

(Advanced) How can crystallographic data resolve discrepancies between computational models and experimental spectra?

Methodological Answer:

  • X-ray diffraction : Use SHELX (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths/angles and validate DFT-optimized geometries . For example, sulfone (S=O) bond distances in the 5,5-dioxido group should align with crystallographic data (±0.02 Å) .
  • Hydrogen bonding analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify packing interactions that may explain spectral anomalies (e.g., NMR splitting due to crystal packing) .

(Basic) Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., fluorine-induced deshielding in 2-fluorobenzamide at δ ~165 ppm in ¹³C) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ from the thieno-pyrazole core) .
  • FT-IR : Validate sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Modification sites :
    • Fluorobenzamide moiety : Replace fluorine with Cl/CH₃ to assess electronic effects on target binding .
    • Phenyl group : Introduce electron-withdrawing groups (e.g., NO₂) to probe steric vs. electronic contributions .
  • Biological assays : Use kinase inhibition assays (e.g., IC₅₀ measurements) paired with molecular docking (AutoDock Vina) to correlate substituent changes with activity trends .

(Advanced) What experimental and computational methods reconcile conflicting reactivity data?

Methodological Answer:

  • Kinetic profiling : Monitor reaction intermediates via HPLC to identify competing pathways (e.g., sulfone vs. amide hydrolysis) .
  • DFT calculations : Compare activation energies (ΔG‡) for proposed mechanisms (e.g., nucleophilic aromatic substitution at the fluorobenzamide group) .
  • Cross-validation : Use differential scanning calorimetry (DSC) to detect polymorphic forms that may alter reactivity .

(Basic) How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Standardized conditions : Document inert atmosphere (N₂/Ar) requirements for moisture-sensitive steps (e.g., Grignard additions) .
  • Batch consistency : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity across syntheses .
  • Reagent quality : Specify anhydrous solvents (Karl Fischer titration <50 ppm H₂O) to prevent side reactions .

(Advanced) What strategies elucidate the role of hydrogen bonding in crystal packing?

Methodological Answer:

  • ORTEP-III visualization : Generate thermal ellipsoid plots to identify strong hydrogen bonds (e.g., N–H···O=S interactions) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., O···H vs. F···H interactions) using CrystalExplorer .
  • Variable-temperature XRD : Track conformational changes in the dihydro-2H-thieno group to assess lattice flexibility .

(Basic) What are the stability considerations for long-term storage?

Methodological Answer:

  • Degradation pathways : Hydrolytic cleavage of the amide bond (monitor via TLC in humid conditions) .
  • Storage conditions : Lyophilize and store at -20°C under desiccation (silica gel) to minimize sulfone oxidation .
  • Stability-indicating assays : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

(Advanced) How can researchers address low solubility in biological assays?

Methodological Answer:

  • Co-solvent systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate esters at the pyrazole N–H group for enhanced aqueous solubility .
  • Nanoparticle formulation : Use PLGA encapsulation to improve bioavailability in in vivo models .

(Advanced) What computational tools predict intermolecular interactions with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., GROMACS with CHARMM force fields) to assess residence times .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors in the sulfone group) using Schrödinger Phase .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for fluorobenzamide vs. chloro analogs .

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